2-(1-adamantyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
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Overview
Description
2-(ADAMANTAN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a complex heterocyclic compound that features an adamantane moiety fused to a naphthoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves the reaction of adamantane derivatives with naphthoxazine precursors. One common method includes the use of trifluoroacetic anhydride (TFAA) to facilitate the formation of the oxazine ring. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazine ring or the adamantane moiety.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthoxazine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized naphthoxazine compounds .
Scientific Research Applications
2-(ADAMANTAN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid framework that can influence the reactivity and binding affinity of the compound. The oxazine ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)AZIRIDINE: Another adamantane derivative with a different heterocyclic ring.
2-(ADAMANTAN-1-YL)-2H-ISOINDOLE-1-CARBONITRILE: A compound with a similar adamantane moiety but a different ring system.
Uniqueness
2-(ADAMANTAN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is unique due to its combination of the adamantane and naphthoxazine structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C22H25NO |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C22H25NO/c1-2-4-19-18(3-1)5-6-21-20(19)13-23(14-24-21)22-10-15-7-16(11-22)9-17(8-15)12-22/h1-6,15-17H,7-14H2 |
InChI Key |
UESKLMWIHGICBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4CC5=C(C=CC6=CC=CC=C56)OC4 |
Origin of Product |
United States |
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